molecular formula C12H17Cl2N3O2S B1663093 Oxythiamine chloride hydrochloride CAS No. 614-05-1

Oxythiamine chloride hydrochloride

Cat. No.: B1663093
CAS No.: 614-05-1
M. Wt: 338.3 g/mol
InChI Key: HGYQKVVWNZFPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxythiamine (chloride hydrochloride) is a thiamine antimetabolite that acts as a thiamine antagonist. It is known for its ability to inhibit transketolase, an enzyme involved in the non-oxidative synthesis of ribose. This compound has shown significant potential in inhibiting cancer cell proliferation and inducing apoptosis .

Biochemical Analysis

Biochemical Properties

Oxythiamine chloride hydrochloride interacts with transketolase, an enzyme that controls the nonoxidative branch of the pentose phosphate pathway . It acts as an inhibitor of this enzyme, thereby affecting the biochemical reactions that the enzyme is involved in .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to sensitize human hepatocellular carcinoma cells to sorafenib, thereby aiding in tumor suppression . It also inhibits the nonoxidative synthesis of ribose and decreases RNA and DNA synthesis in MIA PaCa-2 pancreatic cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the enzyme transketolase . This inhibition disrupts the nonoxidative branch of the pentose phosphate pathway, which is crucial for the production of NADPH and ribose 5-phosphate, two key molecules involved in cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound on cells have been observed to be dose and time-dependent . For example, it has been shown to inhibit the proliferation of A549 cells in a progressively dose and time-dependent manner .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that the compound has significant effects on tumor cell proliferation and can induce cell cycle arrest and apoptosis in certain cancer models .

Metabolic Pathways

This compound is involved in the pentose phosphate pathway by virtue of its inhibition of the enzyme transketolase . This enzyme plays a crucial role in the nonoxidative branch of the pathway, which is responsible for the production of NADPH and ribose 5-phosphate .

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues is limited, it is known that the compound acts as a thiamine transport inhibitor in human mammary epithelial cells and breast cancer cell lines .

Subcellular Localization

Given its role as a thiamine antagonist and transketolase inhibitor, it is likely that it localizes to the cytoplasm where these biochemical reactions take place .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxythiamine (chloride hydrochloride) can be synthesized through the reaction of thiamine with an oxidizing agent. The process involves the conversion of thiamine to oxythiamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include controlled temperature and pH to ensure the stability of the compound .

Industrial Production Methods: Industrial production of oxythiamine (chloride hydrochloride) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The process includes the use of high-purity reagents and advanced purification techniques such as crystallization and chromatography to obtain the final product .

Types of Reactions:

    Oxidation: Oxythiamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: It can also be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: Oxythiamine can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of oxythiamine, as well as substituted compounds with different functional groups .

Comparison with Similar Compounds

    Thiamine (Vitamin B1): The natural form of the vitamin, essential for various metabolic processes.

    Pyrithiamine: Another thiamine antagonist, used to induce thiamine deficiency in experimental models.

    Dehydrothiamine: A derivative of thiamine with similar inhibitory effects on transketolase.

Uniqueness: Oxythiamine (chloride hydrochloride) is unique in its potent inhibitory effect on transketolase and its ability to induce apoptosis in cancer cells. Unlike other thiamine antagonists, oxythiamine has shown significant potential in anticancer research due to its specific mechanism of action and effectiveness in reducing tumor growth .

Properties

IUPAC Name

5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S.2ClH/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17;;/h5,7,16H,3-4,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYQKVVWNZFPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-05-1
Record name Thiazolium, 3-[(1,6-dihydro-2-methyl-6-oxo-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, chloride, hydrochloride (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxythiamine chloride hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXYTHIAMINE CHLORIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM0RL1Q94J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxythiamine chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
Oxythiamine chloride hydrochloride
Reactant of Route 3
Oxythiamine chloride hydrochloride
Reactant of Route 4
Oxythiamine chloride hydrochloride
Reactant of Route 5
Oxythiamine chloride hydrochloride
Reactant of Route 6
Oxythiamine chloride hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.